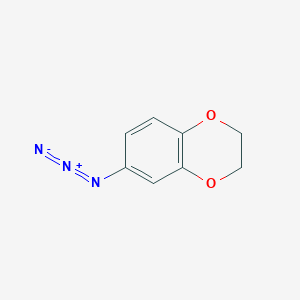
6-(aminomethyl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)naphthalen-1-ol, also known as 6-AMN, is an organic compound with a molecular formula of C10H11NO. It is an aromatic heterocyclic compound, with a benzene ring fused to an oxazole ring. 6-AMN is an aromatic amine, and has been used in various scientific research applications, including as a reagent in the synthesis of various compounds.
Mechanism of Action
6-(aminomethyl)naphthalen-1-ol is an aromatic amine, and its mechanism of action is based on the ability of the amine group to act as a nucleophile. The amine group can react with electrophilic species, such as carbonyl compounds, to form amide bonds. Additionally, the amine group can react with alkyl halides, such as bromoalkanes, to form amines.
Biochemical and Physiological Effects
6-(aminomethyl)naphthalen-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, 6-(aminomethyl)naphthalen-1-ol has been shown to inhibit the growth of various cancer cell lines, including those of the breast, prostate, and colon.
Advantages and Limitations for Lab Experiments
The use of 6-(aminomethyl)naphthalen-1-ol in lab experiments has several advantages. It is inexpensive and readily available, and can be used in a variety of reactions. Additionally, it is a relatively stable compound and has a low toxicity. However, there are also some limitations to using 6-(aminomethyl)naphthalen-1-ol in lab experiments. It is not very soluble in water, and its reactivity is limited. Additionally, it is not very reactive at low temperatures, and its reactivity is further reduced in the presence of oxygen.
Future Directions
There are several potential future directions for research involving 6-(aminomethyl)naphthalen-1-ol. One potential direction is to further investigate its potential applications in the synthesis of various compounds, such as peptides and heterocyclic compounds. Additionally, further research could be conducted to investigate its potential as an inhibitor of various cancer cell lines. Furthermore, research could be conducted to investigate its potential as an antimicrobial agent, as well as its potential as a catalyst in the synthesis of various compounds. Finally, further research could be conducted to investigate its potential as a reagent in the synthesis of various pharmaceuticals.
Synthesis Methods
The synthesis of 6-(aminomethyl)naphthalen-1-ol can be achieved via a two-step synthesis process. The first step involves the reaction of 1-naphthol with dimethylformamide (DMF) and sodium bicarbonate, followed by the addition of hydroxylamine hydrochloride. This reaction results in the formation of 6-(1-naphthyl)oxazole. The second step involves the reaction of 6-(1-naphthyl)oxazole with dimethylformamide and sodium bicarbonate, followed by the addition of hydroxylamine hydrochloride. This reaction results in the formation of 6-(aminomethyl)naphthalen-1-ol.
Scientific Research Applications
6-(aminomethyl)naphthalen-1-ol has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as a-amino acids, peptides, and heterocyclic compounds. It has also been used as a catalyst in the synthesis of cyclic carbonates and as a reagent in the synthesis of various heterocyclic compounds. Additionally, 6-(aminomethyl)naphthalen-1-ol has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 6-(aminomethyl)naphthalen-1-ol can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Naphthalene", "Formaldehyde", "Ammonia", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Naphthalene is reacted with formaldehyde and ammonia in the presence of sodium hydroxide to form 6-(aminomethyl)naphthalene.", "Step 2: 6-(aminomethyl)naphthalene is then oxidized using a suitable oxidizing agent to form 6-(aminomethyl)naphthalene-1-ol.", "Step 3: The product is then purified using column chromatography or recrystallization from ethanol." ] } | |
CAS RN |
1261766-80-6 |
Product Name |
6-(aminomethyl)naphthalen-1-ol |
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




